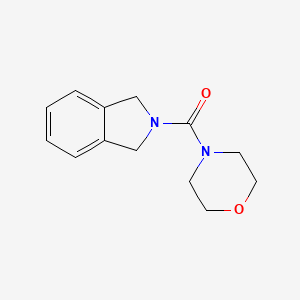

2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

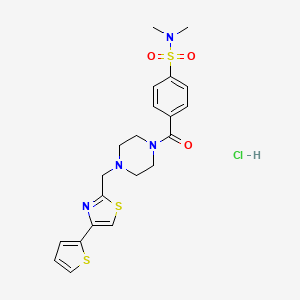

The compound “2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole” appears to contain a morpholine ring and an isoindole ring. Morpholine is a common motif in medicinal chemistry and is present in many pharmaceuticals . Isoindole is a polycyclic compound made up of a benzene ring fused to a pyrrole ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the morpholine and isoindole rings. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The isoindole ring is a fused ring system consisting of a benzene ring and a pyrrole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the morpholine and isoindole rings. The nitrogen in the morpholine ring could act as a nucleophile in reactions. The isoindole ring, being aromatic, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the morpholine and isoindole rings. In general, morpholine derivatives are often liquids at room temperature, while isoindole derivatives are often solids .Scientific Research Applications

- Targeting Kinases : The isoindole scaffold has been explored for kinase inhibitors due to its structural diversity and potential for modulating kinase activity. Researchers have designed isoindole-based compounds as kinase inhibitors for cancer therapy and other diseases .

Medicinal Chemistry and Drug Design

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,3-dihydroisoindol-2-yl(morpholin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13(14-5-7-17-8-6-14)15-9-11-3-1-2-4-12(11)10-15/h1-4H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAAOXXFGIVUNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N2CC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389673.png)

![1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2389676.png)

![5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2389677.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2389679.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2389680.png)

![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2389683.png)

![ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate](/img/structure/B2389685.png)